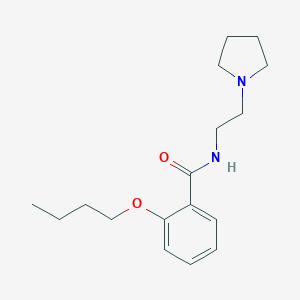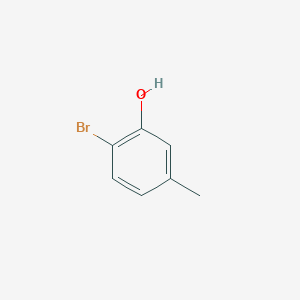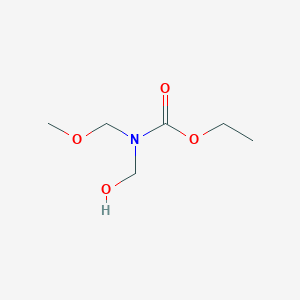
Ethyl (hydroxymethyl)(methoxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (hydroxymethyl)(methoxymethyl)carbamate, also known as EHMCMC, is a carbamate derivative that has been extensively studied for its potential applications in the field of scientific research. It is a white crystalline solid that is soluble in water and ethanol. EHMCMC has been found to possess various biochemical and physiological effects, making it a promising compound for research purposes.
Wirkmechanismus
The exact mechanism of action of Ethyl (hydroxymethyl)(methoxymethyl)carbamate is not yet fully understood. However, it is believed to act as a carbamate inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects.
Biochemische Und Physiologische Effekte
Ethyl (hydroxymethyl)(methoxymethyl)carbamate has been found to possess various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function and memory. Ethyl (hydroxymethyl)(methoxymethyl)carbamate has also been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (hydroxymethyl)(methoxymethyl)carbamate possesses various advantages and limitations for lab experiments. One of the main advantages is its ability to increase acetylcholine levels in the brain, making it a promising compound for the study of cognitive function and memory. However, Ethyl (hydroxymethyl)(methoxymethyl)carbamate can also have toxic effects at high doses, making it important to use the compound in a controlled manner.
Zukünftige Richtungen
There are various future directions for the study of Ethyl (hydroxymethyl)(methoxymethyl)carbamate. One potential direction is the development of new compounds based on the structure of Ethyl (hydroxymethyl)(methoxymethyl)carbamate. These compounds could possess improved biochemical and physiological effects, making them useful for the treatment of various neurological disorders. Another potential direction is the study of Ethyl (hydroxymethyl)(methoxymethyl)carbamate in combination with other compounds, such as nootropics, to determine their synergistic effects on cognitive function and memory.
In conclusion, Ethyl (hydroxymethyl)(methoxymethyl)carbamate is a carbamate derivative that has been extensively studied for its potential applications in scientific research. It possesses various biochemical and physiological effects, making it a promising compound for the study of cognitive function and memory. However, further research is needed to fully understand the mechanism of action and potential applications of Ethyl (hydroxymethyl)(methoxymethyl)carbamate.
Synthesemethoden
The synthesis of Ethyl (hydroxymethyl)(methoxymethyl)carbamate involves the reaction of ethyl chloroformate with hydroxymethyl- and methoxymethylamine. The reaction takes place under controlled conditions and yields Ethyl (hydroxymethyl)(methoxymethyl)carbamate as a final product. The purity of the compound can be improved by recrystallization and other purification techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl (hydroxymethyl)(methoxymethyl)carbamate has been extensively studied for its potential applications in scientific research. It has been found to possess various biochemical and physiological effects, making it a promising compound for research purposes. Ethyl (hydroxymethyl)(methoxymethyl)carbamate has been used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Eigenschaften
CAS-Nummer |
13057-81-3 |
|---|---|
Produktname |
Ethyl (hydroxymethyl)(methoxymethyl)carbamate |
Molekularformel |
C6H13NO4 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
ethyl N-(hydroxymethyl)-N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO4/c1-3-11-6(9)7(4-8)5-10-2/h8H,3-5H2,1-2H3 |
InChI-Schlüssel |
YXPVEMOMGTYXHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CO)COC |
Kanonische SMILES |
CCOC(=O)N(CO)COC |
Andere CAS-Nummern |
13057-81-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



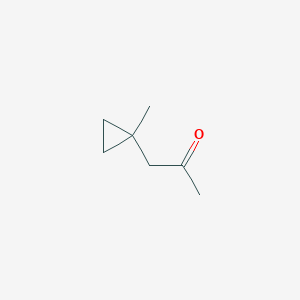

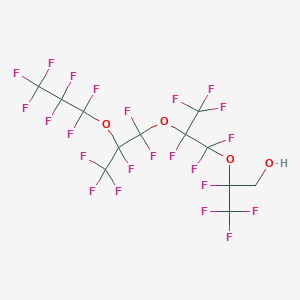
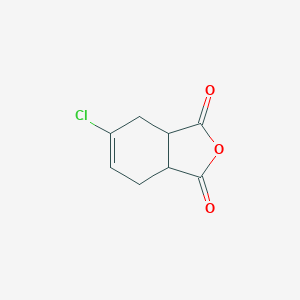
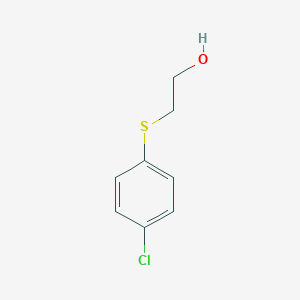
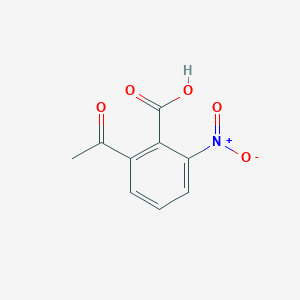
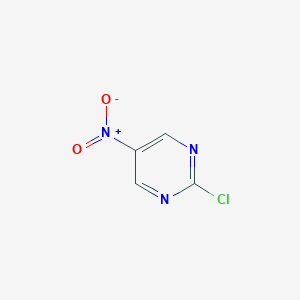
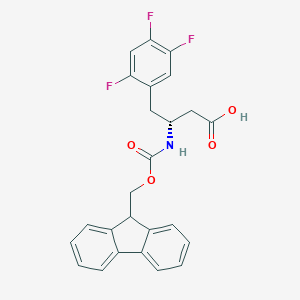
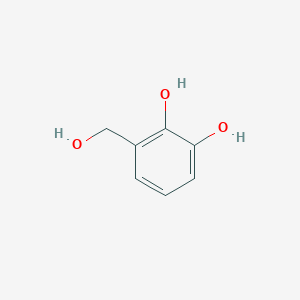
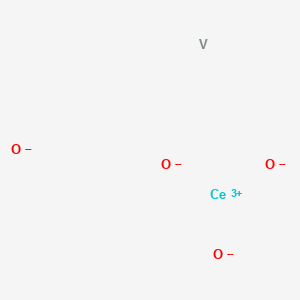
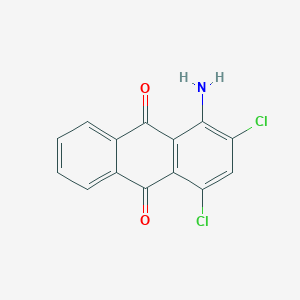
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)
